N-(2,4-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]AMINE is an organic compound that belongs to the class of amines This compound features a benzyl group substituted with methoxy groups at the 2 and 4 positions, and a phenyl group substituted with a methylsulfanyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]AMINE typically involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 2,4-dimethoxybenzyl chloride, is reacted with ammonia or an amine to form the corresponding benzylamine.
Substitution Reaction: The benzylamine is then reacted with 3-(methylsulfanyl)phenyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]AMINE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzylamines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]AMINE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylsulfanyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIMETHOXYBENZYL)-N-PHENYLAMINE: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.
N-(2,4-DIMETHOXYBENZYL)-N-[3-(METHYLTHIO)PHENYL]AMINE: Similar structure but with a methylthio group instead of a methylsulfanyl group, which may influence its oxidation state and reactivity.
Uniqueness
N-(2,4-DIMETHOXYBENZYL)-N-[3-(METHYLSULFANYL)PHENYL]AMINE is unique due to the presence of both methoxy and methylsulfanyl groups, which can confer distinct chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-methylsulfanylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-18-14-8-7-12(16(10-14)19-2)11-17-13-5-4-6-15(9-13)20-3/h4-10,17H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOSQQWTMWSPHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=CC(=CC=C2)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.